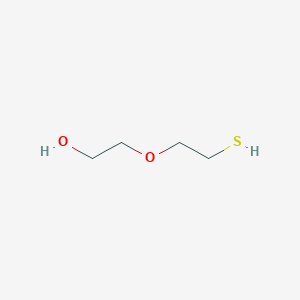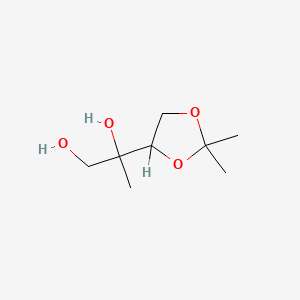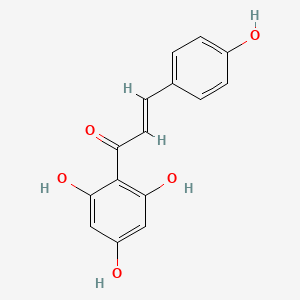
AM-6826
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
AM-6826 is a Pan-Pim inhibitor. This compound inhibited growth of KMS-12-BM melanoma tumors in a mouse xenograft model by 93% when given at a dose of 50 mg/kg. A regimen of 50 mg/kg b.i.d. was associated with 22% tumor regression.
Scientific Research Applications
Additive Manufacturing in Electrochemical Labs
Additive Manufacturing (AM) has become a significant part of modern scientific research. It is particularly useful in electrochemical research for creating complex features with low wastage, reduced costs, and rapid prototyping capabilities. Researchers have used AM mainly for developing working electrodes and electrochemical cells, contributing to increased functionality, light-weighting, and reduced manufacturing time and costs in various sectors (Whittingham et al., 2021).
AM in Scientific Data Transfer
The AmoebaNet solution addresses the need for dynamic, programmable networks for bulk data transfer in extreme-scale distributed science environments. It uses software-defined networking (SDN) technology to facilitate efficient and dynamic network use for large-scale scientific data transfer, proving to be crucial in modern scientific experimental facilities (Shah & Noh, 2019).
AM in Biomedical Applications
Accelerator Mass Spectrometry (AMS) is an essential technique in biomedical research. It revolutionizes high-sensitivity isotope detection, enabling the direct determination of isotope amounts in samples rather than measuring decay. This advancement has broad applications, from studying toxicant and drug metabolism to exploring neuroscience and pharmacokinetics (Brown, Tompkins, & White, 2006).
AM in Aluminium Alloy Fabrication
In the field of materials science, Selective Laser Melting (SLM), a metal additive manufacturing process, has shown promising results in fabricating complex aluminum alloy structures. Despite challenges associated with laser-melting aluminum, advancements in this area are opening new avenues for the application of aluminum alloys in advanced componentry (Aboulkhair et al., 2019).
Properties
Molecular Formula |
C36H40N4O4S |
|---|---|
Appearance |
Solid powder |
Synonyms |
AM-6826; AM 6826; AM6826.; Unknown |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


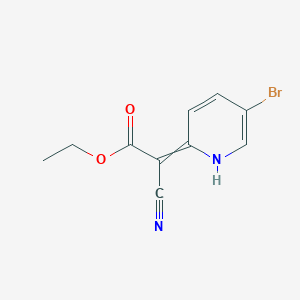
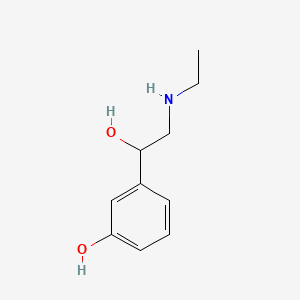
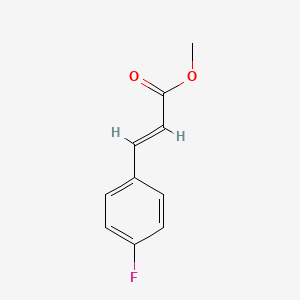
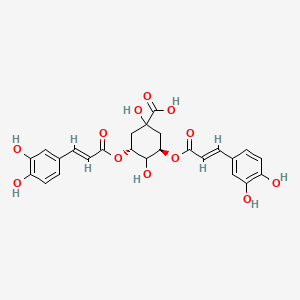
![9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene](/img/structure/B1149813.png)
![(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1149815.png)
